3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Overview
Description
3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H11N5. It is a derivative of pyrazole and pyridazine, featuring a pyrazol-5-amine group and a 6-methylpyridazin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 6-methylpyridazin-3-amine with a suitable keto compound, followed by cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific reaction parameters to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism by which 3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
1-(6-methylpyridazin-3-yl)piperidin-3-amine
6-((6-methylpyridazin-3-yl)methyl)-1,4-oxazepane
Uniqueness: 3-Methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is unique in its structural composition, which differentiates it from other similar compounds. Its specific arrangement of functional groups and heterocyclic rings contributes to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-4-9(12-11-6)14-8(10)5-7(2)13-14/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZNNNQJRCCGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC(=N2)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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